Hydrolytic Plasma Stability: Isoindolinone Core vs. Phthalimide Core in mGlu1 PAM Series
In a head-to-head bioisostere evaluation within a single mGlu1 positive allosteric modulator (PAM) series, the phthalimide-based lead compounds (e.g., 3–5) exhibited recurrent and variable in vitro plasma instability attributed to hydrolysis of the imide ring [1]. Replacement of the phthalimide core with an isoindolinone scaffold (compound 21a, VU0487351) eliminated this instability: 21a was hydrolytically stable in both rat and human liver microsomes and displayed a favorable rat pharmacokinetic profile with low plasma clearance (CLp 11.1 mL/min/kg), high distribution volume (VD 3.36 L/kg), and a terminal half-life of 93 min [1]. CNS penetration was confirmed with Kp = 1.36 (brain/plasma ratio) [1]. This stability advantage is a class-level property of the isoindolinone scaffold relative to phthalimide and is directly relevant to the target compound, which shares the identical isoindolin-1-one core.
| Evidence Dimension | In vitro plasma hydrolytic stability and in vivo rat PK profile |
|---|---|
| Target Compound Data | Isoindolinone 21a: hydrolytically stable in rat/human liver microsomes; rat CLp = 11.1 mL/min/kg; VD = 3.36 L/kg; t1/2 = 93 min; CNS Kp = 1.36; CYP IC50s > 30 µM (3A4, 1A2, 2C9, 2D6) |
| Comparator Or Baseline | Phthalimide-based mGlu1 PAMs (compounds 3–5): recurrent plasma instability due to phthalimide ring hydrolysis |
| Quantified Difference | Phthalimide series: unstable (qualitative instability documented); Isoindolinone 21a: complete stability in vitro and favorable in vivo PK (quantitative values above) |
| Conditions | Rat and human liver microsome stability assays; Sprague-Dawley rat in vivo PK (iv administration); mGlu1 calcium mobilization assay in HEK293 cells |
Why This Matters
For procurement decisions in drug discovery programs, the isoindolinone scaffold offers a documented solution to the plasma instability that plagues phthalimide-based analogs, reducing the risk of compound attrition during lead optimization.
- [1] Rook, J. M.; et al. Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs. Bioorg. Med. Chem. Lett. 2016, 26 (8), 1869–1872. DOI: 10.1016/j.bmcl.2016.03.031. View Source
